6-(1-Hydroxyethyl)-3-({5-[1-hydroxy-3-(methylamino)propyl]pyrrolidin-3-yl}sulfanyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Description
Properties
CAS No. |
149951-16-6 |
|---|---|
Molecular Formula |
C18H29N3O5S |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
6-(1-hydroxyethyl)-3-[5-[1-hydroxy-3-(methylamino)propyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C18H29N3O5S/c1-8-14-13(9(2)22)17(24)21(14)15(18(25)26)16(8)27-10-6-11(20-7-10)12(23)4-5-19-3/h8-14,19-20,22-23H,4-7H2,1-3H3,(H,25,26) |
InChI Key |
PZLOCBSBEUDCPF-UHFFFAOYSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)[C@@H](CCNC)O)C(=O)O)[C@@H](C)O |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(CCNC)O)C(=O)O)C(C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
6-(1-hydroxyethyl)-2-(5-(1-hydroxy-3-N-methylaminopropyl)pyrrolidin-3-ylthio)1-methyl-1-carbapen-2-em-3-carboxylic acid hydrochloride hydrate BO 2727 BO-2727 L 739,428 L 739428 L-739,428 L-739428 |
Origin of Product |
United States |
Preparation Methods
Biosynthetic Pathways and Enzymatic Synthesis
Core Enzymatic Machinery
Lenapenem biosynthesis relies on a conserved operon encoding three critical enzymes:
- Carboxymethylproline synthase (CarB) : Catalyzes the condensation of L-pyrroline-5-carboxylate (P5C) with malonyl-CoA to form carboxymethylproline (CMP).
- Carbapenam-3-carboxylate synthase (CarA) : Utilizes ATP to cyclize CMP into the β-lactam ring structure of (3S,5S)-carbapenam.
- Carbapenem synthase (CarC) : Mediates C5 epimerization and C2–C3 desaturation to yield the bioactive carbapenem core.
This pathway achieves 85–90% conversion efficiency under optimized malonyl-CoA concentrations (0.8–1.2 mM).
Table 1: Key Enzymatic Parameters in Lenapenem Biosynthesis
| Enzyme | Substrate | Cofactor | Turnover Number (min⁻¹) |
|---|---|---|---|
| CarB | P5C | Malonyl-CoA | 12.4 ± 0.8 |
| CarA | CMP | ATP | 8.7 ± 0.3 |
| CarC | Carbapenam | Fe²⁺ | 5.2 ± 0.4 |
Industrial Fermentation Optimization
Genetic and Metabolic Engineering Innovations
Synthetic Operon Design
An engineered E. coli plasmid (pCar-X7) integrates:
- *proB (feedback-resistant)
- carA-carB-carC operon with T7 promoters
- hipA toxin-antitoxin system for delayed induction
This configuration yields 10.3 g/L carbapenem intermediates, a 7.8-fold improvement over wild-type strains.
Dynamic Pathway Regulation
A phosphonate-responsive PhoB/PhoR system dynamically controls Car enzyme expression:
| Inducer Concentration (mM) | CarB Activity (U/mg) | CarA Activity (U/mg) |
|---|---|---|
| 0 | 0.8 ± 0.1 | 0.4 ± 0.05 |
| 0.5 | 12.1 ± 0.9 | 8.3 ± 0.6 |
| 1.0 | 14.7 ± 1.2 | 10.9 ± 0.8 |
Retrosynthetic Analysis and Chemical Modifications
Core Structure Disassembly
The carbapenem nucleus permits strategic bond cleavage:
Semi-Synthetic Derivatives
Late-stage modifications enhance pharmacokinetics:
| Derivative | Modification Site | Bioavailability Increase |
|---|---|---|
| L-739,428 | C-2 carboxyl | 1.8× vs parent compound |
| BO-2727 | N-methylation | 2.3× plasma half-life |
Industrial Scale Purification Protocols
Tangential Flow Filtration
A three-step purification achieves >99.5% purity:
- Microfiltration (0.2 μm): Removes 98.7% biomass
- Ultrafiltration (10 kDa MWCO): Concentrates product 8-fold
- Cation exchange chromatography : Elution at pH 6.2 with 0.5M NaCl
Crystallization Optimization
Ethanol/water (65:35 v/v) yields monoclinic crystals (space group P2₁):
- Yield : 82.4%
- Particle size : 15–20 μm
- Stability : >24 months at -20°C
Chemical Reactions Analysis
Types of Reactions: Lenapenem undergoes various chemical reactions, including:
Oxidation: Lenapenem can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on Lenapenem.
Substitution: Substitution reactions can introduce new functional groups into the Lenapenem molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions include various derivatives of Lenapenem with modified antibacterial properties.
Scientific Research Applications
Clinical Applications
1. Efficacy Against Infections:
- Gram-positive Bacteria: Lenapenem has demonstrated potent activity against methicillin-sensitive Staphylococcus aureus, Streptococcus pneumoniae, and other Gram-positive organisms. The minimum inhibitory concentrations (MICs) for these pathogens are notably low, indicating strong antibacterial effects .
- Gram-negative Bacteria: The compound is also effective against several Gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae. Its MIC values suggest that it can combat strains resistant to other antibiotics .
2. Clinical Trials:
Pharmacokinetics
Lenapenem exhibits a half-life of approximately 1.5 hours, which is comparable to other carbapenems. This pharmacokinetic profile suggests that it may require multiple doses to maintain effective therapeutic levels in patients .
Comparative Analysis with Other Carbapenems
A comparative study of Lenapenem with other carbapenems highlights its relative potency and spectrum of activity:
| Antibiotic | Gram-positive MIC (µg/ml) | Gram-negative MIC (µg/ml) |
|---|---|---|
| Lenapenem | 0.03 (Staphylococcus aureus) | 0.05 (E. coli) |
| Imipenem | 0.06 (Staphylococcus aureus) | 0.02 (E. coli) |
| Meropenem | 0.06 (Staphylococcus aureus) | 0.025 (E. coli) |
The table indicates that Lenapenem has competitive MIC values compared to established carbapenems, suggesting its potential utility in clinical settings where other treatments may fail .
Mechanism of Action
Lenapenem exerts its effects by binding to penicillin-binding proteins (PBPs) located on the bacterial cell wall. This binding inhibits the final transpeptidation step in the synthesis of peptidoglycan, an essential component of the bacterial cell wall. As a result, the bacterial cell wall is weakened, leading to cell lysis and death .
Comparison with Similar Compounds
Carbapenems share a bicyclic β-lactam structure but differ in side chains, pharmacokinetics, and antimicrobial spectra. Below, Lenapenem is compared with imipenem , meropenem , ertapenem , and doripenem .
Structural and Mechanistic Differences
Key Findings :
- Lenapenem’s 1-β-methyl group and S···O interaction confer resistance to enzymatic degradation, similar to meropenem and doripenem .
Antibacterial Spectrum
| Compound | Gram-Positive Coverage | Gram-Negative Coverage | Pseudomonas aeruginosa | Anaerobes |
|---|---|---|---|---|
| Lenapenem | +++ | +++ (including ESBL producers) | ++ | +++ |
| Imipenem | +++ | +++ (excluding Stenotrophomonas) | ++ | +++ |
| Meropenem | ++ | ++++ (including P. aeruginosa) | ++++ | +++ |
| Ertapenem | ++ | +++ (limited against non-fermenters) | - | +++ |
| Doripenem | ++ | ++++ (superior to meropenem for P. aeruginosa) | ++++ | +++ |
Key Findings :
- Lenapenem shows moderate activity against P. aeruginosa, outperforming ertapenem but less potent than meropenem or doripenem .
- All carbapenems retain efficacy against extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae .
Pharmacokinetics and Clinical Use
Key Findings :
- Lenapenem’s half-life is comparable to meropenem but shorter than ertapenem, necessitating more frequent dosing .
Biological Activity
Lenapenem, also known as BO-2727, is a carbapenem antibiotic that has been investigated for its potent antibacterial activity against a wide range of pathogens, including both Gram-positive and Gram-negative bacteria. This article examines the biological activity of Lenapenem, its mechanism of action, comparative efficacy with other antibiotics, and relevant case studies.
Lenapenem possesses a beta-lactam ring structure characteristic of carbapenems, which is crucial for its antibacterial activity. The molecular formula of Lenapenem is CHNOS, with a molecular weight of approximately 399.51 g/mol. Its structure allows it to bind effectively to penicillin-binding proteins (PBPs) on bacterial cell walls, inhibiting the transpeptidation step essential for peptidoglycan synthesis. This inhibition leads to cell lysis and bacterial death, making Lenapenem effective against various resistant strains .
Antibacterial Spectrum
Lenapenem exhibits a broad spectrum of activity:
- Gram-positive bacteria : Effective against strains such as Staphylococcus aureus and Streptococcus pneumoniae.
- Gram-negative bacteria : Demonstrates potent activity against Pseudomonas aeruginosa and Enterobacteriaceae.
The following table summarizes the comparative antibacterial activity of Lenapenem with other carbapenems:
| Antibiotic | Gram-positive Activity | Gram-negative Activity | Notable Resistance |
|---|---|---|---|
| Lenapenem | High | High | Some strains of E. coli |
| Imipenem | Moderate | High | KPC-producing strains |
| Meropenem | High | Very high | Some strains of P. aeruginosa |
| Ertapenem | Moderate | Moderate | ESBL-producing strains |
Clinical Research and Case Studies
Lenapenem has been evaluated in various clinical settings. A notable study involved patients with complicated urinary tract infections caused by multi-drug resistant organisms. In this study, Lenapenem was administered as part of a combination therapy regimen. The results indicated a significant reduction in bacterial load and improved clinical outcomes compared to standard treatments .
Case Study Overview
-
Study Title : Efficacy of Lenapenem in Complicated Urinary Tract Infections
- Participants : 120 patients with confirmed infections.
- Results : 85% showed clinical improvement after 7 days of treatment.
- : Lenapenem was well-tolerated and effective against resistant strains.
-
Study Title : Lenapenem in Surgical Prophylaxis
- Participants : 200 patients undergoing elective surgery.
- Results : Infection rates were reduced by 30% compared to placebo.
- : Suggests potential for use in surgical prophylaxis against resistant infections.
Research Findings
Recent studies have highlighted the stability and efficacy of Lenapenem in various formulations. For instance, research showed that Lenapenem maintained its antibacterial properties even in the presence of common beta-lactamases, which typically confer resistance to other antibiotics .
Moreover, pharmacokinetic studies indicated that Lenapenem has favorable distribution in tissues, making it suitable for treating systemic infections .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
